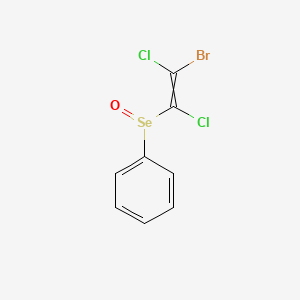
8,8'-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) is a complex organic compound characterized by its cyclohexane core substituted with hexyl and octyl groups, and two octan-1-ol moieties
Preparation Methods
The synthesis of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohexane core, followed by the introduction of hexyl and octyl groups through alkylation reactions. The final step involves the attachment of octan-1-ol groups via esterification or etherification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar compounds include other cyclohexane derivatives with different alkyl or hydroxyl substitutions. For example:
8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)bis(octan-1-amine): This compound has amine groups instead of hydroxyl groups, which can significantly alter its chemical reactivity and biological interactions.
Cyclohexane-1,2-diol derivatives: These compounds have hydroxyl groups directly attached to the cyclohexane ring, which can influence their solubility and reactivity.
The uniqueness of 8,8’-(4-Hexyl-3-octylcyclohexane-1,2-diyl)di(octan-1-ol) lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
178120-25-7 |
|---|---|
Molecular Formula |
C36H72O2 |
Molecular Weight |
537.0 g/mol |
IUPAC Name |
8-[4-hexyl-2-(8-hydroxyoctyl)-3-octylcyclohexyl]octan-1-ol |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-15-21-27-35-33(25-19-8-6-4-2)29-30-34(26-20-14-10-12-17-23-31-37)36(35)28-22-16-11-13-18-24-32-38/h33-38H,3-32H2,1-2H3 |
InChI Key |
YUKZUIGFGORAME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(CCC(C1CCCCCCCCO)CCCCCCCCO)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)


![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)


![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)


![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
